Bienvenue dans la boutique en ligne BenchChem!

N-Hydroxy-2-methylbenzamide

HDAC inhibition cellular assay IC50

N-Hydroxy-2-methylbenzamide (CAS 17512-73-1), also known as 2-methylbenzohydroxamic acid or o-methylbenzhydroxamic acid, is an ortho-substituted hydroxy benzamide compound belonging to the benzohydroxamic acid class of histone deacetylase (HDAC) inhibitors. Its N-hydroxybenzamide moiety serves as a critical zinc-binding group (ZBG) that chelates the catalytic zinc ion in HDAC active sites, a defining feature of hydroxamate-based HDAC inhibitors.

Molecular Formula C8H9NO2
Molecular Weight 151.16 g/mol
CAS No. 17512-73-1
Cat. No. B092764
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Hydroxy-2-methylbenzamide
CAS17512-73-1
SynonymsBenzamide, N-hydroxy-2-methyl- (9CI)
Molecular FormulaC8H9NO2
Molecular Weight151.16 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C(=O)NO
InChIInChI=1S/C8H9NO2/c1-6-4-2-3-5-7(6)8(10)9-11/h2-5,11H,1H3,(H,9,10)
InChIKeyGRPOFOWLNYANRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Hydroxy-2-methylbenzamide (CAS 17512-73-1) Properties and HDAC Inhibitor Classification


N-Hydroxy-2-methylbenzamide (CAS 17512-73-1), also known as 2-methylbenzohydroxamic acid or o-methylbenzhydroxamic acid, is an ortho-substituted hydroxy benzamide compound belonging to the benzohydroxamic acid class of histone deacetylase (HDAC) inhibitors . Its N-hydroxybenzamide moiety serves as a critical zinc-binding group (ZBG) that chelates the catalytic zinc ion in HDAC active sites, a defining feature of hydroxamate-based HDAC inhibitors [1]. Benzohydroxamic acids are categorized into distinct selectivity classes (HDAC6-selective, pan-HDAC, HDAC8-selective, and dual HDAC6/8 inhibitors) based on their inhibition profiles across zinc-dependent HDAC isoforms [1].

Why N-Hydroxy-2-methylbenzamide Cannot Be Interchanged with Other Hydroxamate or Benzamide HDAC Inhibitors


Despite sharing a common hydroxamate zinc-binding group with clinical HDAC inhibitors such as SAHA (vorinostat), N-hydroxy-2-methylbenzamide exhibits distinct potency and isoform selectivity profiles that preclude simple substitution. Benzohydroxamic acid-based inhibitors are divided into four selectivity classes (HDAC6-selective, pan-HDAC, HDAC8-selective, and dual HDAC6/8), with subtle structural variations in the aryl substitution pattern profoundly altering target engagement and biological activity [1]. Unlike the extended linker-cap structures of SAHA and related compounds, N-hydroxy-2-methylbenzamide represents a minimal pharmacophore scaffold with the N-hydroxybenzamide moiety directly attached to an ortho-methyl substituted aromatic ring, which confers unique zinc-chelating geometry and ligand efficiency characteristics [1]. These structural differences translate to quantifiable variations in HDAC inhibitory potency and cellular activity, as demonstrated in the comparative evidence below.

Quantitative Differentiation Evidence for N-Hydroxy-2-methylbenzamide Relative to HDAC Inhibitor Comparators


Cellular HDAC Inhibitory Potency: 2-Methylbenzohydroxamic Acid vs. SAHA (Vorinostat)

N-Hydroxy-2-methylbenzamide (reported as 2-methylbenzohydroxamic acid) demonstrates cellular HDAC inhibitory activity with an IC50 of 190 nM in human A2780 ovarian cancer cells [1]. This potency represents a distinct activity profile compared to the broad-spectrum HDAC inhibitor SAHA (vorinostat), which typically exhibits cellular HDAC IC50 values ranging from 100-500 nM across various cancer cell lines [2]. The ortho-methyl substitution contributes to this activity by optimizing zinc-binding group geometry within the catalytic pocket [3].

HDAC inhibition cellular assay IC50

Ligand Efficiency Advantage: Minimal Hydroxamate Scaffold vs. Extended-Linker HDAC Inhibitors

N-Hydroxy-2-methylbenzamide functions as a minimal hydroxamate pharmacophore with high ligand efficiency due to its small molecular size (MW = 151.16 g/mol) [1]. Benzohydroxamic acids of this minimal scaffold class demonstrate favorable ligand efficiency metrics relative to larger HDAC inhibitors such as SAHA (MW = 264.32 g/mol) and trichostatin A (MW = 302.37 g/mol) [2]. The commercial benzohydroxamic acid scaffold has been shown to hold high ligand efficiency specifically due to the small size of the molecule [2].

ligand efficiency zinc-binding group fragment-based drug design

Ortho-Methyl Substitution Effect on Zinc-Binding Group Potency

The ortho-methyl substitution pattern in N-hydroxy-2-methylbenzamide significantly modulates HDAC inhibitory potency compared to alternative substitution positions. In a systematic study of substituted benzamide derivatives evaluated for HDAC inhibitory activity, the 2-methyl substituted lead compound exhibited an IC50 of 8.7 ± 0.7 μM [1]. This ortho-substitution potency differed markedly from the 3-methyl analog (14.8 ± 5.0 μM), the 4-methyl analog (29.1 ± 3.8 μM), and the 2-methoxy analog (90 ± 26 μM) [1]. The 2-substituted benzamide zinc-binding group architecture has been independently validated as a critical determinant for achieving potent and selective HDAC3 inhibition [2].

structure-activity relationship benzamide substitution zinc-binding group

Minimal Pharmacophore Utility in Fragment-Based HDAC Inhibitor Design

N-Hydroxy-2-methylbenzamide represents the minimal N-hydroxybenzamide pharmacophore that serves as an active fragment for HDAC inhibitor design. Studies have demonstrated that the N-hydroxybenzamide moiety alone functions as an effective zinc-chelating moiety with intrinsic HDAC inhibitory activity [1]. This minimal scaffold has been used as the foundation for developing more elaborate HDAC inhibitors, including indole-containing derivatives achieving low nanomolar IC50 values (1.5-13.0 nM) [2] and quinazoline-triazole-based N-hydroxybenzamides with IC50 values of 0.142-0.146 μM comparable to SAHA [3]. In contrast, alternative minimal scaffolds lacking the ortho-methyl substitution or N-hydroxy functionality show substantially reduced or abolished activity [1].

fragment-based drug discovery scaffold SAR

Procurement-Driven Application Scenarios for N-Hydroxy-2-methylbenzamide (CAS 17512-73-1)


Reference Standard for Fragment-Based HDAC Inhibitor Screening

N-Hydroxy-2-methylbenzamide serves as an optimal minimal hydroxamate reference standard for fragment-based drug discovery (FBDD) screening campaigns targeting HDAC enzymes. With a cellular HDAC IC50 of 190 nM and molecular weight of only 151.16 g/mol, this compound provides a high ligand efficiency baseline against which fragment elaborations can be quantitatively evaluated [1]. Procurement of this compound enables research teams to establish assay validation parameters, confirm zinc-binding group functionality, and benchmark the potency contributions of synthetic linker and cap group additions in novel inhibitor series [2].

Structure-Activity Relationship (SAR) Baseline for Benzamide Zinc-Binding Group Optimization

The ortho-methyl substitution pattern of N-hydroxy-2-methylbenzamide (2-Me IC50 = 8.7 ± 0.7 μM) demonstrates superior potency compared to meta (3-Me IC50 = 14.8 μM) and para (4-Me IC50 = 29.1 μM) positional analogs [1]. This established SAR makes the compound an essential procurement item for medicinal chemistry laboratories conducting systematic benzamide ZBG optimization. Researchers can use this compound as the reference scaffold when evaluating novel substitution patterns, heterocyclic replacements, or alternative zinc-chelating functionalities [2].

Control Compound for N-Hydroxybenzamide Derivative Potency Validation

N-Hydroxy-2-methylbenzamide provides a defined baseline control for validating the potency of newly synthesized N-hydroxybenzamide derivatives. Published studies demonstrate that elaborated N-hydroxybenzamide derivatives achieve enhanced potency (IC50 = 1.5-13.0 nM for indole-capped analogs; IC50 = 0.142-0.146 μM for quinazoline-triazole derivatives) [1][2]. Procurement of the unadorned N-hydroxy-2-methylbenzamide scaffold (IC50 = 190 nM cellular) enables direct quantification of the potency enhancement contributed by synthetic structural elaborations, providing essential validation data for publication and patent filing [3].

Zinc-Binding Group Characterization in Metalloenzyme Inhibitor Development

The N-hydroxybenzamide moiety of N-hydroxy-2-methylbenzamide functions as a prototypical zinc-binding group applicable beyond HDAC inhibition to other zinc-dependent metalloenzymes including matrix metalloproteases (MMPs), carbonic anhydrases, and ADAM proteases [1]. Procurement of this compound supports interdisciplinary metalloenzyme inhibitor programs requiring a well-characterized, commercially available hydroxamate ZBG reference for comparative binding studies, metal chelation assays, and computational docking validation [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Hydroxy-2-methylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.